molecular formula C8H8ClNO4S B1330892 Methyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 21926-53-4

Methyl [4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B1330892
CAS No.: 21926-53-4
M. Wt: 249.67 g/mol
InChI Key: PXQWDWGLZDPBET-UHFFFAOYSA-N
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Description

Historical Context of Carbamate Derivatives in Organic Chemistry

The historical development of carbamate chemistry traces its origins to the mid-19th century, when European scientists first encountered the biological activity of naturally occurring carbamate compounds. The foundational discovery occurred in 1840 when Calabar beans from Physostigma venenosum were imported to Great Britain, leading to the isolation of physostigmine by Jobst and Hesse in 1864. This naturally occurring methyl carbamate ester represented the first systematic study of carbamate biological activity and established the foundation for subsequent synthetic efforts.

The evolution of carbamate chemistry accelerated significantly during the early 20th century. The term "carbamate" itself emerged from the work of Henry Medlock in 1849, who described Dumas's investigations into urethane formation through the action of ammonia on chlorocarbonate of ethyl. This nomenclature development reflected the growing understanding that carbamates could be conceptualized as derivatives of carbamic acid, with the distinctive -O-CO-NH- linkage serving as the defining structural motif.

The 1930s marked a pivotal period in carbamate development with the synthesis of aliphatic esters of carbamic acid, which led directly to the introduction of carbamate pesticides. This technological advancement represented the first large-scale commercial application of synthetic carbamates and demonstrated their potential for agricultural applications. The subsequent registration of carbaryl as the first carbamate pesticide in the United States in 1959 established carbamates as a major class of agricultural chemicals.

Table 1: Historical Milestones in Carbamate Chemistry

Year Development Significance
1840 Import of Calabar beans to Great Britain Introduction of natural carbamates to Western science
1849 Medlock's nomenclature development Establishment of "carbamate" terminology
1864 Isolation of physostigmine First pure carbamate alkaloid obtained
1930s Synthesis of aliphatic carbamic acid esters Foundation for synthetic carbamate pesticides
1950s Mass production of carbamate pesticides Large-scale commercial applications established
1959 Registration of carbaryl First approved carbamate pesticide in the United States

The modern era of carbamate chemistry has been characterized by increasingly sophisticated synthetic methodologies and expanded applications beyond agricultural uses. The development of activated mixed carbonates as synthetic intermediates has enabled more efficient preparation of carbamate derivatives, including complex molecules such as methyl [4-(chlorosulfonyl)phenyl]carbamate. Contemporary research has focused on optimizing reaction conditions and developing environmentally benign synthetic routes, reflecting the growing emphasis on sustainable chemical practices in carbamate synthesis.

Structural Identification and Nomenclature

This compound exhibits a distinctive molecular architecture that combines multiple functional groups within a single framework. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions, specifically identifying the methyl ester of a carbamate derivative where the nitrogen atom is substituted with a 4-(chlorosulfonyl)phenyl group. This nomenclature directly corresponds to the compound's structural formula of C₈H₈ClNO₄S, which indicates the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.

The molecular structure features a benzene ring as the central aromatic system, with two distinct substituents positioned in a para relationship. The chlorosulfonyl group (-SO₂Cl) occupies the 4-position relative to the carbamate substituent, creating a molecule with significant electronic and steric influences. The carbamate functionality itself consists of the characteristic -NH-CO-O- linkage, where the nitrogen is directly bonded to the benzene ring and the oxygen is esterified with a methyl group.

Table 2: Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Chemical Abstracts Service Number 21926-53-4
Simplified Molecular Input Line Entry System COC(=O)Nc1ccc(cc1)S(=O)(=O)Cl
International Chemical Identifier Key PXQWDWGLZDPBET-UHFFFAOYSA-N

The compound's structural complexity arises from the interaction between its constituent functional groups. The carbamate moiety exhibits the typical resonance stabilization characteristic of this functional class, with electron delocalization occurring between the nitrogen lone pair, the carbonyl carbon, and the ester oxygen. This resonance contributes to the planarity of the carbamate group and influences the compound's overall conformational preferences.

The chlorosulfonyl substituent introduces significant electron-withdrawing character to the aromatic ring system. The sulfur atom in the chlorosulfonyl group adopts a tetrahedral geometry with formal oxidation state of +6, creating a highly electrophilic center that can participate in various chemical transformations. The positioning of this group para to the carbamate substituent maximizes the electronic communication between these functional groups through the aromatic pi system.

The methyl ester component of the carbamate provides both steric and electronic contributions to the molecule's properties. The methyl group represents the simplest alkyl substituent possible for ester formation, minimizing steric hindrance while maintaining the essential carbamate functionality. This structural choice is particularly important for synthetic applications where the compound serves as an intermediate or building block for more complex molecules.

Key Physicochemical Characteristics

The physicochemical properties of this compound reflect the combined influences of its multiple functional groups and their electronic interactions. The compound exhibits a molecular weight of 249.67 g/mol, positioning it within the range typical for small-molecule pharmaceutical intermediates and synthetic building blocks. This molecular weight represents an optimal balance between structural complexity and synthetic accessibility, making the compound suitable for incorporation into larger molecular frameworks.

The compound's polarity characteristics derive primarily from the presence of multiple electronegative atoms and polar functional groups. The chlorosulfonyl group contributes significant dipole moment through the sulfur-oxygen and sulfur-chlorine bonds, while the carbamate functionality provides additional polar character through its carbonyl and ester linkages. These polar interactions influence the compound's solubility behavior and intermolecular interactions in both solution and solid phases.

Table 3: Physicochemical Properties of this compound

Property Value Measurement Method Reference
Molecular Weight 249.67 g/mol Calculated from molecular formula
Molecular Formula C₈H₈ClNO₄S Spectroscopic determination
Polar Surface Area 80.85 Ų Computational calculation
Logarithm of Partition Coefficient 2.94620 Computational prediction
Exact Mass 248.98600 amu High-resolution mass spectrometry

The computational prediction of the logarithm of the partition coefficient at 2.94620 indicates moderate lipophilicity for this compound. This value suggests that the compound possesses balanced hydrophilic and lipophilic characteristics, potentially enabling effective membrane permeation while maintaining sufficient aqueous solubility for synthetic manipulations. The partition coefficient reflects the electronic contributions of both the polar carbamate and chlorosulfonyl groups alongside the lipophilic aromatic and methyl components.

The polar surface area calculation of 80.85 square angstroms provides insight into the compound's hydrogen bonding capacity and membrane permeability characteristics. This value falls within the range typically associated with compounds capable of crossing biological membranes while maintaining sufficient polarity for productive intermolecular interactions. The polar surface area calculation incorporates contributions from the carbamate carbonyl oxygen, ester oxygen, and chlorosulfonyl oxygens.

Thermal properties of this compound remain largely uncharacterized in the available literature, reflecting the compound's primary use as a synthetic intermediate rather than a final product requiring extensive physical characterization. The presence of the thermally labile chlorosulfonyl group suggests that the compound may undergo decomposition before reaching a well-defined melting point, necessitating careful temperature control during synthetic manipulations and storage.

Properties

IUPAC Name

methyl N-(4-chlorosulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWDWGLZDPBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346408
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21926-53-4
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[4-(chlorosulfonyl)phenyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [4-(chlorosulfonyl)phenyl]carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenyl methylcarbamate with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature maintained at a low level to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:
Methyl [4-(chlorosulfonyl)phenyl]carbamate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The chlorosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitutions and other transformations. This capability is exploited to create more complex molecules with desired biological activities.

Reactivity and Mechanism:
The compound's mechanism of action involves its ability to react with nucleophiles due to the highly reactive chlorosulfonyl group. This property is critical for modifying existing compounds or synthesizing new derivatives that may exhibit enhanced efficacy or novel properties .

Biological Research

Potential Therapeutic Applications:
Research has indicated that this compound may have potential therapeutic applications, particularly in drug development. Studies are ongoing to explore its interactions with various biomolecules, which could lead to the discovery of new treatments for diseases.

Inhibition Studies:
Recent investigations have demonstrated that derivatives of this compound exhibit inhibitory effects against specific pathogens, such as Mycobacterium tuberculosis. These findings suggest that this compound and its analogs could be further developed as antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for creating a range of products used in different applications, including coatings, plastics, and agricultural chemicals .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityInhibition of Mycobacterium tuberculosisCompounds derived from this compound showed significant antimicrobial activity, with certain derivatives demonstrating MIC values as low as 6.6 μM against Mtb .
Synthesis of Sulfamoyl UreasHerbicide DevelopmentThis compound was successfully transformed into sulfamoyl ureas, which are recognized for their low toxicity and high efficiency as herbicides .
Reactivity AssessmentOrganic SynthesisThe compound was tested for its reactivity towards various amines under different solvent conditions, revealing optimal yields when using dichloromethane and specific bases like DABCO .

Mechanism of Action

The mechanism of action of methyl [4-(chlorosulfonyl)phenyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(methylsulfonyl)phenyl]carbamate
  • Methyl [4-(fluorosulfonyl)phenyl]carbamate
  • Methyl [4-(bromosulfonyl)phenyl]carbamate

Uniqueness

Methyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications, drawing from various research findings.

1. Synthesis and Characterization

This compound can be synthesized through the reaction of chlorosulfonyl isocyanate with appropriate amines, leading to the formation of carbamate derivatives. The characterization of these compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the structure and purity of the synthesized products .

2. Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial properties and potential as an enzyme inhibitor.

2.1 Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against various strains of bacteria. In vitro tests showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

For instance, specific derivatives showed inhibition zones ranging from 15 mm to 26 mm, indicating their potential as effective antibacterial agents compared to standard antibiotics like sulfamethoxazole/trimethoprim .

Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureus20Compound 1a
Escherichia coli24Compound 4a
Klebsiella pneumoniae18Compound 5a
Pseudomonas aeruginosa26Compound 1a

2.2 Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect inhibitory potency.

3. Case Studies

In a study evaluating the efficacy of carbamate derivatives against cholinesterases, this compound was identified as a promising candidate with an IC50 value comparable to established inhibitors like rivastigmine. This suggests that further development could lead to new therapeutic agents for cognitive disorders .

4. Mechanistic Insights

Mechanistic studies indicate that the biological activity of this compound may be attributed to its ability to form stable adducts with target enzymes, thereby inhibiting their activity. The presence of the chlorosulfonyl group enhances the electrophilicity of the carbamate, facilitating interactions with nucleophilic sites on enzymes .

Q & A

Basic Research Questions

Q. How can Methyl [4-(chlorosulfonyl)phenyl]carbamate be unambiguously identified in a laboratory setting?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the carbamate and chlorosulfonyl moieties. Compare chemical shifts with published data for structurally analogous compounds (e.g., tert-butyl carbamates in ).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) against the theoretical molecular weight (C8_8H8_8ClNO4_4S, 249.67 g/mol) as listed in .
  • CAS Registry Cross-Validation : Cross-reference the compound’s CAS number (21926-53-4) with authoritative databases to confirm purity and identity .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Handling :

  • Use fume hoods and wear nitrile gloves, safety goggles, and lab coats. The chlorosulfonyl group is reactive and may hydrolyze to release HCl under humid conditions (see for analogous carbamate hazards).
  • Avoid contact with strong bases or oxidizers to prevent exothermic decomposition .
    • Storage :
  • Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to minimize hydrolysis. Stability studies in suggest that carbamate derivatives degrade by >5% after 6 months at room temperature.

Q. How can solubility challenges be addressed during experimental preparation?

  • Solubility Data :

  • Polar solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for in vitro studies (10–50 mM stock solutions).
  • Aqueous buffers : For biological assays, prepare a DMSO stock and dilute into PBS (pH 7.4) with <1% organic solvent to avoid precipitation .
    • Critical Note : Sonication or gentle heating (30–40°C) may improve dissolution. Monitor stability via HPLC ( methodology).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Experimental Design :

  • Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., acetonitrile). Monitor reaction progress via 19F^{19}F-NMR or LC-MS.
  • Key Finding : The chlorosulfonyl group undergoes rapid displacement with primary amines (e.g., benzylamine) at 25°C, forming stable sulfonamides. Steric hindrance from the carbamate moiety reduces reactivity with bulky nucleophiles (see for analogous pyrazole-carbamate reactivity).
    • Contradiction Alert : Some studies report competing hydrolysis pathways under aqueous conditions. Pre-dry solvents with molecular sieves to suppress side reactions .

Q. How does the steric and electronic environment of the carbamate group influence stability under acidic/basic conditions?

  • Stability Testing :

  • Acidic conditions (pH 2) : Incubate in HCl (0.1 M) and monitor degradation by HPLC. Carbamate cleavage is observed within 24 hours, releasing methylamine and 4-(chlorosulfonyl)phenol ( impurity profiling).
  • Basic conditions (pH 10) : Faster degradation occurs via hydroxide attack on the carbonyl carbon. Use buffered solutions (e.g., borate) to control pH-dependent decomposition .
    • Computational Support : Density Functional Theory (DFT) calculations predict higher electrophilicity at the carbamate carbonyl due to electron-withdrawing chlorosulfonyl groups .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Impurity Profiling :

  • LC-MS/MS : Detect hydrolyzed byproducts (e.g., 4-(chlorosulfonyl)aniline) at ppm levels. Use a C18 column with acetonitrile/water gradient elution ( pharmaceutical standards).
  • Headspace GC-MS : Identify volatile degradation products (e.g., methyl chloride) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
    • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) .

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